tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate
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Description
Tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, also known as BM-15766, is a synthetic compound that has gained attention for its potential use in scientific research.
Scientific Research Applications
1. Structural Characterization and Hydrogen Bond Interactions
Tert-butyl carbamate derivatives have been structurally characterized, revealing their molecular environments and interactions. These compounds show strong hydrogen bonds and interactions that contribute to their three-dimensional architecture, highlighting their significance in molecular assembly and crystallography (Das et al., 2016).
2. Synthesis and Chemical Reactions
Various synthetic methods and chemical reactions involving tert-butyl carbamate derivatives have been explored. These include the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives, demonstrating their versatility in organic synthesis (Padwa et al., 2003), and the synthesis of tert-butyl carbamates by asymmetric Mannich reactions, showcasing their applicability in synthesizing chiral compounds (Yang et al., 2009).
3. Role in Cancer Research
Tert-butyl carbamate derivatives have been identified as potential anticancer agents. One study discusses a new class of histone deacetylase inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines (Schnekenburger et al., 2017). This highlights their potential in cancer therapeutics and drug development.
4. Application in Photocatalysis
Photoredox catalysis using tert-butyl carbamate derivatives has been explored for the synthesis of diverse chemical structures. For instance, the photoredox-catalyzed cascade of o-hydroxyarylenaminones provides a new pathway for assembling a range of 3-aminochromones, broadening the applications of photocatalysis in organic chemistry (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-(4-oxo-2,3-dihydrochromen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJOENKUFVNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate |
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